molecular formula C14H18N4O5S B1674008 Benzamide, N-(aminoiminomethyl)-3-(hydroxymethyl)-5-(1H-pyrrol-1-yl)-, methanesulfonate (1:1) CAS No. 168620-46-0

Benzamide, N-(aminoiminomethyl)-3-(hydroxymethyl)-5-(1H-pyrrol-1-yl)-, methanesulfonate (1:1)

Cat. No. B1674008
M. Wt: 354.38 g/mol
InChI Key: MONFTTJJXAHULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FR-168888 is a new Na+/H+ exchange inhibitor. FR168888 has a strong inhibitory effect on Na+/H+ exchange and that treatment with FR168888 can protect the heart from arrhythmia and myocardial cell death in ischemic and reperfused situations.

properties

CAS RN

168620-46-0

Product Name

Benzamide, N-(aminoiminomethyl)-3-(hydroxymethyl)-5-(1H-pyrrol-1-yl)-, methanesulfonate (1:1)

Molecular Formula

C14H18N4O5S

Molecular Weight

354.38 g/mol

IUPAC Name

N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide;methanesulfonic acid

InChI

InChI=1S/C13H14N4O2.CH4O3S/c14-13(15)16-12(19)10-5-9(8-18)6-11(7-10)17-3-1-2-4-17;1-5(2,3)4/h1-7,18H,8H2,(H4,14,15,16,19);1H3,(H,2,3,4)

InChI Key

MONFTTJJXAHULM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)N=C(N)N)CO

Canonical SMILES

CS(=O)(=O)O.C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)N=C(N)N)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FR-168888;  FR 168888;  FR168888;  FR-168888 Free Base.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-(aminoiminomethyl)-3-(hydroxymethyl)-5-(1H-pyrrol-1-yl)-, methanesulfonate (1:1)
Reactant of Route 2
Benzamide, N-(aminoiminomethyl)-3-(hydroxymethyl)-5-(1H-pyrrol-1-yl)-, methanesulfonate (1:1)
Reactant of Route 3
Benzamide, N-(aminoiminomethyl)-3-(hydroxymethyl)-5-(1H-pyrrol-1-yl)-, methanesulfonate (1:1)
Reactant of Route 4
Reactant of Route 4
Benzamide, N-(aminoiminomethyl)-3-(hydroxymethyl)-5-(1H-pyrrol-1-yl)-, methanesulfonate (1:1)
Reactant of Route 5
Benzamide, N-(aminoiminomethyl)-3-(hydroxymethyl)-5-(1H-pyrrol-1-yl)-, methanesulfonate (1:1)
Reactant of Route 6
Reactant of Route 6
Benzamide, N-(aminoiminomethyl)-3-(hydroxymethyl)-5-(1H-pyrrol-1-yl)-, methanesulfonate (1:1)

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